molecular formula C13H9N3O2 B1335972 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine CAS No. 866138-02-5

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B1335972
CAS No.: 866138-02-5
M. Wt: 239.23 g/mol
InChI Key: SQORVQUIBGFWCS-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining imidazo[1,2-a]pyrimidine and benzodioxole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

It is mentioned that the compound is used for proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

It is suggested that the compound interacts with its target site, which could explain the differences in potency and selectivity of different derivatives .

Biochemical Pathways

It is known that the compound is used in proteomics research , which could imply that it may interact with proteins and potentially influence various biochemical pathways.

Result of Action

It is mentioned that the compound is used for proteomics research , suggesting that it may have effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits high potency and selectivity towards the COX-2 enzyme, which is involved in the inflammatory response . The interaction between this compound and COX-2 is primarily inhibitory, reducing the enzyme’s activity and thereby mitigating inflammation. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with the COX-2 enzyme, where it acts as an inhibitor . This binding reduces the enzyme’s activity, leading to decreased production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes. These molecular interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time Long-term exposure to this compound has been observed to maintain its inhibitory effects on COX-2 activity, suggesting sustained therapeutic potential

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with 1,3-benzodioxole derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine has several applications in scientific research:

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQORVQUIBGFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393434
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866138-02-5
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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